molecular formula C19H17Cl2N3O3 B6347613 4-(3,4-Dichlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 1354926-27-4

4-(3,4-Dichlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347613
CAS RN: 1354926-27-4
M. Wt: 406.3 g/mol
InChI Key: IHNLRJKBYZGBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dichlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, or 4-DCPMP, is a synthetic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a member of the pyrimidine family, a group of heterocyclic compounds that are found in many natural products and have been used as a building block for many synthetic compounds. 4-DCPMP has been studied extensively for its potential uses in the medical field, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-DCPMP has a variety of scientific research applications. It has been used in the study of the effects of drugs on the nervous system, as well as in the study of the biochemical mechanisms of action of drugs. It has also been used as a tool to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the metabolism of lipids. In addition, 4-DCPMP has been used in the study of the effects of drugs on the immune system and the effects of drugs on the development of cancer.

Mechanism of Action

The mechanism of action of 4-DCPMP is not yet fully understood, but it is believed to be related to its ability to interact with various receptors in the body. It is believed to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of many physiological processes. In addition, 4-DCPMP is believed to act as an antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-DCPMP has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is involved in learning and memory. In addition, 4-DCPMP has been found to inhibit the breakdown of serotonin, which is involved in mood regulation. It has also been found to increase the levels of dopamine, which is involved in the regulation of movement and behavior. Finally, 4-DCPMP has been found to decrease the levels of norepinephrine, which is involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

The use of 4-DCPMP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has a wide range of applications in the fields of medicine, chemistry, and biochemistry. In addition, 4-DCPMP has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are also some limitations to the use of 4-DCPMP in laboratory experiments. For example, it is not yet fully understood how the compound interacts with various receptors in the body, and it is not yet known how it affects the metabolism of lipids.

Future Directions

There are a number of potential future directions for the use of 4-DCPMP. One potential direction is the use of 4-DCPMP as a tool to study the effects of drugs on the nervous system. Another potential direction is the use of 4-DCPMP to study the biochemical mechanisms of action of drugs. A third potential direction is the use of 4-DCPMP to study the effects of drugs on the cardiovascular system. Finally, a fourth potential direction is the use of 4-DCPMP to study the effects of drugs on the metabolism of lipids.

Synthesis Methods

4-DCPMP can be synthesized through a multi-step process. The first step is the reaction of 3,4-dichlorophenol with potassium hydroxide to form a potassium salt. This salt is then reacted with 3,4,5-trimethoxyphenylacetaldehyde in an aqueous solution of acetic acid to form a Schiff base. The Schiff base is then reduced to 4-DCPMP with sodium borohydride in an aqueous solution of ethanol. This synthesis method is simple, efficient, and cost-effective, making it a viable option for the production of 4-DCPMP.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3/c1-25-16-7-11(8-17(26-2)18(16)27-3)15-9-14(23-19(22)24-15)10-4-5-12(20)13(21)6-10/h4-9H,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNLRJKBYZGBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

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